N-benzyl-3-(4-methoxyphenoxy)propanamide
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Overview
Description
N-benzyl-3-(4-methoxyphenoxy)propanamide: is an organic compound with the molecular formula C17H19NO3 It is characterized by a benzyl group attached to a 3-(4-methoxyphenoxy)propanamide moiety
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methoxyphenoxy)propanamide typically involves the reaction of benzylamine with 3-(4-methoxyphenoxy)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-benzyl-3-(4-methoxyphenoxy)propanamine.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-3-(4-methoxyphenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-hydroxyphenoxy)propanamide
- N-benzyl-3-(4-chlorophenoxy)propanamide
- N-benzyl-3-(4-nitrophenoxy)propanamide
Uniqueness
N-benzyl-3-(4-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-7-9-16(10-8-15)21-12-11-17(19)18-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQENAKBJVJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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